Bromoacetamido-PEG4-t-Butyl Ester
Vue d'ensemble
Description
Bromoacetamido-PEG4-t-Butyl Ester is a polyethylene glycol (PEG) derivative that contains a bromide group and a t-butyl protected carboxyl group. The hydrophilic PEG spacer increases solubility in aqueous media, making it a valuable compound in various chemical and biological applications . The bromide group is a good leaving group for nucleophilic substitution reactions, while the t-butyl protected carboxyl group can be deprotected under acidic conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bromoacetamido-PEG4-t-Butyl Ester is synthesized through a series of chemical reactions involving the introduction of a bromide group and a t-butyl protected carboxyl group into a PEG backbone. The synthesis typically involves the following steps:
PEGylation: The initial step involves the PEGylation of a suitable precursor molecule to introduce the PEG spacer.
Protection of Carboxyl Group: The carboxyl group is protected using t-butyl protecting groups under acidic conditions to prevent unwanted reactions during subsequent steps
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically produced in batch reactors, followed by purification steps such as crystallization or chromatography to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
Bromoacetamido-PEG4-t-Butyl Ester undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromide group acts as a leaving group, allowing nucleophiles to substitute it.
Deprotection: The t-butyl protected carboxyl group can be deprotected under acidic conditions to yield the free carboxyl group
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include thiols, amines, and alcohols. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Deprotection: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove the t-butyl protecting group
Major Products Formed
Nucleophilic Substitution: The major products are PEG derivatives with substituted nucleophiles.
Deprotection: The major product is the free carboxyl group-containing PEG derivative
Applications De Recherche Scientifique
Bromoacetamido-PEG4-t-Butyl Ester has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, for labeling and detection.
Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Applied in the development of advanced materials and coatings .
Mécanisme D'action
The mechanism of action of Bromoacetamido-PEG4-t-Butyl Ester involves its ability to undergo nucleophilic substitution reactions. The bromide group serves as a leaving group, allowing nucleophiles to attach to the PEG backbone. This property is exploited in various applications, such as labeling and conjugation of biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bromoacetamido-PEG9-t-Butyl Ester: Contains a longer PEG spacer, providing increased solubility and flexibility.
Amino-PEG4-t-Butyl Ester: Features an amino group instead of a bromide group, offering different reactivity and applications
Uniqueness
Bromoacetamido-PEG4-t-Butyl Ester is unique due to its combination of a bromide group and a t-butyl protected carboxyl group, which allows for versatile chemical modifications and applications in various fields .
Activité Biologique
Bromoacetamido-PEG4-t-Butyl Ester is a specialized compound that has garnered attention in the fields of biochemistry and pharmaceuticals due to its unique structural features and biological activities. This compound is characterized by a polyethylene glycol (PEG) backbone with a bromoacetamido functional group and a t-butyl ester, which confer significant solubility and reactivity properties. This article explores its biological activity, synthesis, applications, and relevant case studies.
1. Structural Characteristics
Molecular Formula : C15H29BrO6
Molecular Weight : 385.3 g/mol
CAS Number : 564476-32-0
Purity : ≥95%
The presence of the bromide group allows for efficient nucleophilic substitution reactions, making it a versatile linker for bioconjugation. The t-butyl ester can be deprotected under acidic conditions, facilitating controlled release applications .
This compound exhibits biological activity primarily through its ability to modify proteins and peptides. This modification occurs via covalent bonding with nucleophilic functional groups such as amines or thiols present in biomolecules. The modification can enhance the stability, solubility, and overall therapeutic efficacy of the drug or biomolecule .
Key Mechanisms Include :
- Nucleophilic Substitution : The bromide acts as a leaving group, facilitating the attachment of the PEG linker to target biomolecules.
- Controlled Release : The t-butyl group can be removed under acidic conditions, allowing for the release of active pharmaceutical ingredients in specific environments (e.g., tumor microenvironments) where acidity is higher .
3. Applications in Drug Delivery
This compound is particularly valuable in drug delivery systems due to its ability to improve the solubility and bioavailability of poorly soluble drugs. Its applications include:
- Targeted Drug Delivery : By conjugating therapeutic agents to specific targeting moieties.
- Bioconjugation : Enhancing the stability and circulation time of proteins and peptides in biological systems.
- Surface Modification : Modifying drug particles to improve their biocompatibility and reduce non-specific binding .
Case Study 1: Anticancer Applications
In a study examining the efficacy of bifunctional inhibitors against cancer cell lines (A549 and D54), this compound was utilized to enhance the delivery of therapeutic agents targeting MEK/PI3K pathways. The compound demonstrated significant inhibition of tumor cell viability through effective modulation of signaling pathways associated with cancer progression .
Case Study 2: Protein Conjugation
Research involving this compound focused on its ability to modify antibodies for improved therapeutic outcomes. The conjugation improved the pharmacokinetic properties of the antibodies, leading to enhanced efficacy in vivo compared to non-modified counterparts .
5. Comparative Analysis with Similar Compounds
Compound Name | Description | Unique Features |
---|---|---|
Bromoacetamido-PEG2-t-Butyl Ester | Shorter PEG spacer | Less hydrophilic than this compound |
Bromoacetamido-PEG3-t-Butyl Ester | Intermediate PEG spacer | Balanced solubility and reactivity |
Bromoacetamido-PEG9-Ethylcarbamoyl-Pentanoic t-butyl ester | Longer PEG spacer | Unique functionalization potential |
6. Conclusion
This compound represents a significant advancement in bioconjugation technology, offering enhanced solubility, stability, and targeted delivery capabilities for therapeutic agents. Its diverse applications in drug delivery systems and protein modification underscore its importance in pharmaceutical research and development.
Future studies are encouraged to explore additional applications and optimize its use in clinical settings, particularly focusing on its potential for controlled release mechanisms tailored for specific pathologies.
Propriétés
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32BrNO7/c1-17(2,3)26-16(21)4-6-22-8-10-24-12-13-25-11-9-23-7-5-19-15(20)14-18/h4-14H2,1-3H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKLVXGPHURQOIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCNC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32BrNO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.